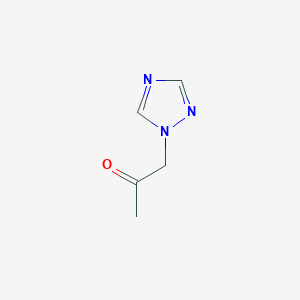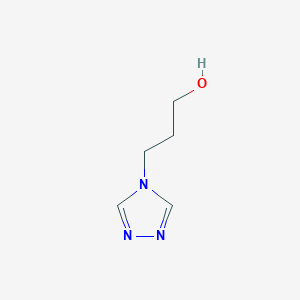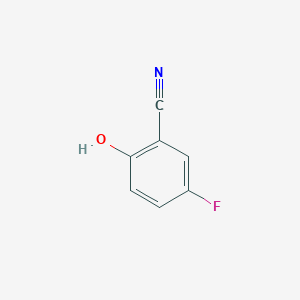
1-(Ethylthio)-4-nitrobenzene
概要
説明
1-(Ethylthio)-4-nitrobenzene is an organic compound made up of an ethylthio substituent attached to the 4-position of a nitrobenzene molecule. It is a colourless, volatile liquid with a pungent odour. The compound is used in a variety of scientific research applications and is known for its biochemical and physiological effects.
科学的研究の応用
Synthesis of Thiophene Derivatives
Thiophene derivatives: are crucial in various fields due to their significant pharmacological activities and applications in material science and coordination chemistry . The compound “1-(Ethylthio)-4-nitrobenzene” can be utilized in the heterocyclization of functionalized alkynes to synthesize thiophene derivatives. This process allows for the construction of the thiophene ring with a specific substitution pattern, contributing to the development of new materials and pharmaceuticals .
Pharmacology
In pharmacology, “1-(Ethylthio)-4-nitrobenzene” may serve as a precursor in the synthesis of compounds with potential histamine receptor modulation capabilities . The ability to influence histamine receptors can lead to the development of new medications for allergies, gastric secretions, and cardiovascular diseases.
Organic Synthesis
This compound is also valuable in organic synthesis , where it can act as an intermediate in the creation of complex organic molecules . Its role in facilitating reactions and contributing to the synthesis of diverse organic compounds is essential for advancing organic chemistry research.
Coordination Chemistry
In coordination chemistry, “1-(Ethylthio)-4-nitrobenzene” could be involved in the formation of complexes with metals . These metal complexes have applications ranging from catalysis to the development of new materials with unique electronic and magnetic properties.
Catalysis
The compound may find applications in catalysis , particularly in reactions that require the stabilization of reactive intermediates or the acceleration of chemical transformations . Catalysts derived from this compound could be used to improve the efficiency of industrial processes.
Heterocyclization Reactions
Lastly, “1-(Ethylthio)-4-nitrobenzene” can be used in heterocyclization reactions to synthesize heterocyclic compounds like tetrazoles, which are important in the design of energetic materials due to their high nitrogen content and thermal stability . These materials have applications in propellants, explosives, and as ‘green’ energetic materials.
特性
IUPAC Name |
1-ethylsulfanyl-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2S/c1-2-12-8-5-3-7(4-6-8)9(10)11/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXZUBAOBGOBJDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10488618 | |
| Record name | 1-(Ethylsulfanyl)-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10488618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Ethylthio)-4-nitrobenzene | |
CAS RN |
7205-60-9 | |
| Record name | 1-(Ethylsulfanyl)-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10488618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-Cyclopropyl-4H-[1,2,4]triazole](/img/structure/B1313419.png)







![[4-(Hydroxymethyl)-1-trityl-1H-imidazol-5-YL]methanol](/img/structure/B1313440.png)
